8-(2,4-Dimethoxybenzoyl)-3-methylidene-8-azabicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(2,4-Dimethoxybenzoyl)-3-methylidene-8-azabicyclo[321]octane is a complex organic compound featuring a bicyclic structure
Preparation Methods
The synthesis of 8-(2,4-Dimethoxybenzoyl)-3-methylidene-8-azabicyclo[3.2.1]octane can be achieved through several synthetic routes. One common method involves the cycloaddition of 3-oxidopyraziniums with acrylate derivatives . This reaction typically occurs under mild conditions and yields the desired bicyclic compound in moderate to high yields. Industrial production methods may involve the use of organocatalysis, which reduces the ecological impact by minimizing waste and the use of hazardous reagents .
Chemical Reactions Analysis
8-(2,4-Dimethoxybenzoyl)-3-methylidene-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like tempo oxoammonium tetrafluoroborate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxabicyclo[3.2.1]octane derivatives .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it serves as a scaffold for the development of tropane alkaloids, which have significant biological activities .
Mechanism of Action
The mechanism of action of 8-(2,4-Dimethoxybenzoyl)-3-methylidene-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is believed to exert its effects through binding to certain receptors or enzymes, thereby modulating their activity .
Comparison with Similar Compounds
8-(2,4-Dimethoxybenzoyl)-3-methylidene-8-azabicyclo[3.2.1]octane can be compared to other similar compounds such as 8-oxabicyclo[3.2.1]octane and 11-oxatricyclo[5.3.1.0]undecane These compounds share a similar bicyclic structure but differ in their functional groups and specific chemical properties The unique combination of the dimethoxybenzoyl and methylidene groups in 8-(2,4-Dimethoxybenzoyl)-3-methylidene-8-azabicyclo[32
Biological Activity
The compound 8-(2,4-Dimethoxybenzoyl)-3-methylidene-8-azabicyclo[3.2.1]octane (CAS Number: 2320856-07-1) is a derivative of the azabicyclo[3.2.1]octane framework, which has garnered interest due to its potential biological activities, particularly in the realm of neuropharmacology. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The molecular formula of this compound is C17H21NO3 with a molecular weight of 287.35 g/mol. The structure features a bicyclic core that is significant for its interaction with neurotransmitter systems.
Property | Value |
---|---|
CAS Number | 2320856-07-1 |
Molecular Formula | C₁₇H₂₁NO₃ |
Molecular Weight | 287.35 g/mol |
Research indicates that derivatives of 8-azabicyclo[3.2.1]octane, including the compound , act primarily as monoamine reuptake inhibitors . This class of compounds has been shown to inhibit the reuptake of key neurotransmitters such as serotonin, norepinephrine, and dopamine, which are critical in mood regulation and cognitive functions .
Therapeutic Applications
The biological activity of this compound suggests it may be useful in treating various disorders, including:
- Depression
- Anxiety Disorders
- Attention Deficit Hyperactivity Disorder (ADHD)
- Obsessive Compulsive Disorder (OCD)
These applications stem from its ability to modulate neurotransmitter levels in the central nervous system, thereby alleviating symptoms associated with these conditions .
Case Studies and Research Findings
-
Synthesis and Evaluation :
A study focused on synthesizing various 8-azabicyclo[3.2.1]octane derivatives, including the target compound, evaluated their binding affinity at monoamine transporters (DAT, SERT, NET). The results indicated that certain modifications enhanced their selectivity and potency as reuptake inhibitors . -
Comparative Analysis :
A comparative analysis highlighted that while older antidepressants like tricyclics have significant side effects, newer derivatives such as those based on the azabicyclo framework exhibit a more favorable side effect profile while maintaining efficacy in neurotransmitter modulation . -
In Vitro Studies :
In vitro studies demonstrated that these compounds could effectively inhibit the reuptake mechanisms in cells expressing human serotonin and dopamine transporters, confirming their potential therapeutic roles .
Adverse Effects and Considerations
While promising, the use of this compound is not without risks. Potential side effects may include:
- Gastrointestinal disturbances
- Sleep disturbances
- Cardiovascular issues (though generally less severe than older antidepressants)
These concerns necessitate further clinical evaluations to establish safety profiles before widespread therapeutic use can be recommended.
Properties
IUPAC Name |
(2,4-dimethoxyphenyl)-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-11-8-12-4-5-13(9-11)18(12)17(19)15-7-6-14(20-2)10-16(15)21-3/h6-7,10,12-13H,1,4-5,8-9H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKPDLNZHASZDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N2C3CCC2CC(=C)C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.